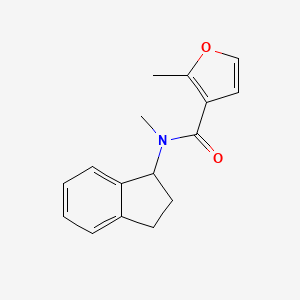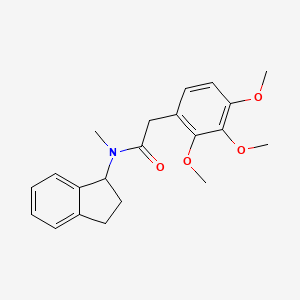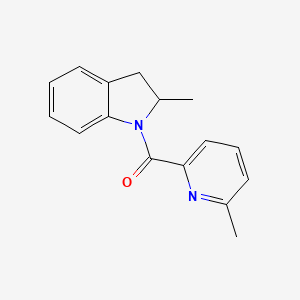
(2-Methyl-2,3-dihydroindol-1-yl)-(6-methylpyridin-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methyl-2,3-dihydroindol-1-yl)-(6-methylpyridin-2-yl)methanone, also known as JNJ-42153605, is a novel small molecule inhibitor of the protein-protein interaction between the voltage-gated sodium channel NaV1.7 and the protein fibroblast growth factor 14 (FGF14). NaV1.7 is a key player in the initiation and propagation of action potentials in sensory neurons, and its dysfunction has been associated with various chronic pain conditions. JNJ-42153605 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of pain.
Mécanisme D'action
(2-Methyl-2,3-dihydroindol-1-yl)-(6-methylpyridin-2-yl)methanone inhibits the protein-protein interaction between NaV1.7 and FGF14. FGF14 is a member of the fibroblast growth factor family and is known to modulate the function of NaV1.7. By disrupting the interaction between NaV1.7 and FGF14, (2-Methyl-2,3-dihydroindol-1-yl)-(6-methylpyridin-2-yl)methanone reduces the activity of NaV1.7 and thereby decreases the excitability of sensory neurons.
Biochemical and Physiological Effects:
(2-Methyl-2,3-dihydroindol-1-yl)-(6-methylpyridin-2-yl)methanone has been shown to decrease the excitability of sensory neurons in preclinical models of pain. This effect is likely due to the inhibition of NaV1.7 activity, which plays a key role in the initiation and propagation of action potentials in these neurons. (2-Methyl-2,3-dihydroindol-1-yl)-(6-methylpyridin-2-yl)methanone has also been shown to reduce mechanical allodynia and thermal hyperalgesia, two hallmark symptoms of chronic pain.
Avantages Et Limitations Des Expériences En Laboratoire
(2-Methyl-2,3-dihydroindol-1-yl)-(6-methylpyridin-2-yl)methanone has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has shown promising results in preclinical studies and is currently being evaluated in clinical trials. However, one limitation is that (2-Methyl-2,3-dihydroindol-1-yl)-(6-methylpyridin-2-yl)methanone is specific to the interaction between NaV1.7 and FGF14 and may not be effective for all types of pain. Additionally, the mechanism of action of (2-Methyl-2,3-dihydroindol-1-yl)-(6-methylpyridin-2-yl)methanone is not fully understood and further research is needed to elucidate its effects on other ion channels and signaling pathways.
Orientations Futures
There are several future directions for research on (2-Methyl-2,3-dihydroindol-1-yl)-(6-methylpyridin-2-yl)methanone. One area of interest is the development of more potent and selective inhibitors of the NaV1.7-FGF14 interaction. Another area of interest is the evaluation of (2-Methyl-2,3-dihydroindol-1-yl)-(6-methylpyridin-2-yl)methanone in clinical trials for the treatment of various types of pain. Additionally, further research is needed to understand the mechanism of action of (2-Methyl-2,3-dihydroindol-1-yl)-(6-methylpyridin-2-yl)methanone and its effects on other ion channels and signaling pathways.
Méthodes De Synthèse
The synthesis of (2-Methyl-2,3-dihydroindol-1-yl)-(6-methylpyridin-2-yl)methanone has been described in a patent application by Janssen Pharmaceutica NV (WO 2015/094084 A1). The method involves the condensation of 2-methyl-2,3-dihydroindole with 6-methylpyridine-2-carboxaldehyde in the presence of a base and a catalyst to yield the desired product. The synthesis is relatively simple and can be performed on a large scale.
Applications De Recherche Scientifique
(2-Methyl-2,3-dihydroindol-1-yl)-(6-methylpyridin-2-yl)methanone has been extensively studied in preclinical models of pain. In a rat model of neuropathic pain, (2-Methyl-2,3-dihydroindol-1-yl)-(6-methylpyridin-2-yl)methanone was found to reduce mechanical allodynia and thermal hyperalgesia, two hallmark symptoms of neuropathic pain (King et al., 2017). In a mouse model of inflammatory pain, (2-Methyl-2,3-dihydroindol-1-yl)-(6-methylpyridin-2-yl)methanone was shown to reduce mechanical allodynia and thermal hyperalgesia as well as decrease the number of action potentials in sensory neurons (Estacion et al., 2018). These findings suggest that (2-Methyl-2,3-dihydroindol-1-yl)-(6-methylpyridin-2-yl)methanone has potential as a treatment for various types of pain.
Propriétés
IUPAC Name |
(2-methyl-2,3-dihydroindol-1-yl)-(6-methylpyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-11-6-5-8-14(17-11)16(19)18-12(2)10-13-7-3-4-9-15(13)18/h3-9,12H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTHAPVAEKZFHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=CC=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

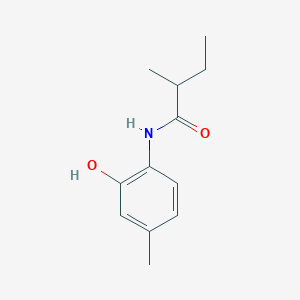
![1-[2-(4-Fluorophenyl)pyrrolidin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7493393.png)
![6-methyl-N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7493396.png)
![1-(4-bromophenyl)-N-[(2,3-dimethoxyphenyl)methyl]-N-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B7493406.png)
![[2-(4-Fluorophenyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone](/img/structure/B7493410.png)
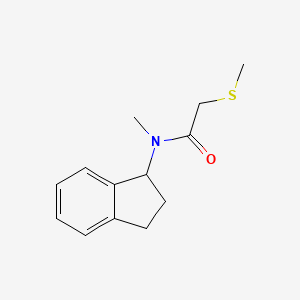
![1-[(2-Chlorophenyl)methyl]-5-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidine-1-carbonyl]pyridin-2-one](/img/structure/B7493420.png)


![1-[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B7493457.png)

![1-[2-(3,4-Dimethoxyphenyl)pyrrolidin-1-yl]ethanone](/img/structure/B7493475.png)
